![molecular formula C21H21N5O4S2 B2514356 N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 895424-26-7](/img/structure/B2514356.png)
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
“N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of these compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazol-6-yl group attached to a 4-methoxyphenyl group. Further structural details are not available in the retrieved sources.Scientific Research Applications
Anticancer Activity
These compounds have been found to exhibit anticancer activity . They can be used in the development of new drugs for the treatment of various types of cancer.
Antimicrobial Activity
The compound has shown promising results in antimicrobial screening against different pathogenic organisms . Some of the synthesized compounds exhibited strong in vitro activity against S. aureus and E. coli .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds, which includes the compound , have been found to have analgesic and anti-inflammatory activities .
Antioxidant Activity
These compounds have also been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antiviral Activity
Some of the synthesized compounds have shown promising antiviral activity . This suggests potential applications in the development of new antiviral drugs.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potentially useful in the treatment of diseases related to these enzymes.
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds have been found to act as antitubercular agents . This suggests potential applications in the treatment of tuberculosis.
Drug Design and Development
The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Mechanism of Action
Target of Action
The compound N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a derivative of the triazole class of compounds . Triazole compounds are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities
Mode of Action
It is known that nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cytochrome p450 enzymes . This interaction could potentially alter the function of these enzymes, leading to various biological effects.
Biochemical Pathways
Triazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Triazole derivatives are known for their good pharmacokinetic and pharmacodynamic properties, and their resistance to metabolic degradation . These properties could potentially influence the bioavailability of the compound.
Result of Action
Given the wide range of biological activities exhibited by triazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
N-[4-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-14(27)23-16-5-9-19(10-6-16)32(28,29)22-12-11-17-13-31-21-24-20(25-26(17)21)15-3-7-18(30-2)8-4-15/h3-10,13,22H,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUFYGCUFPGJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide |
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